1-butyl-4-{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-BUTYL-4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a molecular formula of C27H35N3O2 and a molecular weight of 433.59 g/mol This compound features a benzodiazole core, which is a common structural motif in many biologically active molecules
Preparation Methods
The synthesis of 1-BUTYL-4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent attachment of the pyrrolidinone and phenoxybutyl groups requires specific reagents and catalysts to ensure high yield and purity . Industrial production methods may involve optimizing these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-BUTYL-4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BUTYL-4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a potential candidate for studying biological processes and interactions.
Medicine: It may have therapeutic potential due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-BUTYL-4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-BUTYL-4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other benzodiazole derivatives, such as:
1-Butyl-3-methylimidazolium Tetrafluoroborate: This compound is used as an ionic liquid and has different applications in green chemistry.
Other benzodiazole derivatives: These compounds may have similar structural features but differ in their functional groups and applications.
The uniqueness of 1-BUTYL-4-{1-[4-(2,6-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H35N3O2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-butyl-4-[1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H35N3O2/c1-4-5-15-29-19-22(18-25(29)31)27-28-23-13-6-7-14-24(23)30(27)16-8-9-17-32-26-20(2)11-10-12-21(26)3/h6-7,10-14,22H,4-5,8-9,15-19H2,1-3H3 |
InChI Key |
QTRZYTXEQSLQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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